Topotecan-d6

説明

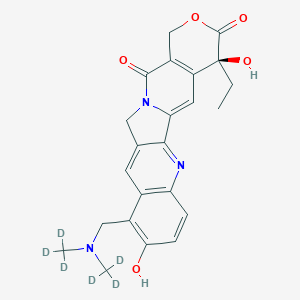

Structure

3D Structure

特性

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-DPZAMXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649450 | |

| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044904-10-0 | |

| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topotecan-d6: An In-depth Technical Guide for Researchers

A Comprehensive Overview of Deuterated Topotecan for Advanced Bioanalytical Applications

This technical guide provides an in-depth exploration of Topotecan-d6, a deuterated analog of the potent anti-cancer agent Topotecan. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, primary applications in research, and the methodologies for its use, particularly as an internal standard in pharmacokinetic and bioanalytical studies.

Introduction to this compound

This compound is a stable isotope-labeled version of Topotecan, a semi-synthetic derivative of camptothecin.[1] In this compound, six hydrogen atoms on the dimethylamino methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, Topotecan, while retaining the same chemical structure and reactivity. This key characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (4S)-10-[[di(methyl-d3)amino]methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [2] |

| CAS Number | 1044904-10-0 | [2][3] |

| Molecular Formula | C₂₃H₁₇D₆N₃O₅ | [2] |

| Molecular Weight | 427.5 g/mol | [2] |

| Isotopic Purity | Typically ≥98% deuterated forms (d₁-d₆) | [2] |

| Appearance | Solid | N/A |

| Solubility | Soluble in Methanol and aqueous acid; slightly soluble in DMSO. | [2] |

Mechanism of Action of Topotecan

Topotecan exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks. Topotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis (programmed cell death).

Primary Use in Research: Internal Standard for Bioanalysis

The primary and most critical application of this compound in research is its use as an internal standard (IS) for the quantitative analysis of Topotecan in biological matrices such as plasma, urine, and tissue homogenates.[2][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Similar Physicochemical Properties: this compound behaves almost identically to the unlabeled Topotecan during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation. This co-elution ensures that any matrix effects or variations in instrument response affect both the analyte and the internal standard equally.

-

Correction for Analyte Loss: It accurately compensates for any loss of the analyte during sample processing and analysis.

-

Improved Accuracy and Precision: The use of this compound significantly enhances the accuracy, precision, and robustness of the analytical method.

The quantification is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In this technique, the instrument is set to monitor specific mass transitions (Multiple Reaction Monitoring or MRM) for both Topotecan and this compound.

Table 2: Exemplary MRM Transitions for Topotecan and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Topotecan | 422.2 | 377.0 | [5] |

| Topotecan | 422.1 | 377.0 | [6] |

| Topotecan | 422.0 | 376.5 | [1] |

| This compound | 428.1 | 377.1 | N/A |

Experimental Protocols

Sample Preparation: Protein Precipitation

A common method for extracting Topotecan from plasma samples is protein precipitation.

-

Spiking with Internal Standard: To a 100 µL aliquot of plasma sample, add a known amount (e.g., 25 µL of a 100 ng/mL solution) of this compound working solution.

-

Precipitation: Add 300 µL of cold acetonitrile containing 0.1% acetic acid to the plasma sample.

-

Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes at 4°C).

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

References

Topotecan-d6 mechanism of action as a topoisomerase I inhibitor.

An In-Depth Technical Guide to the Mechanism of Action of Topotecan-d6 as a Topoisomerase I Inhibitor

Executive Summary: Topotecan is a potent anti-neoplastic agent and a semi-synthetic derivative of camptothecin that functions by inhibiting DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This compound is a deuterated isotopologue of Topotecan, engineered to potentially enhance its pharmacokinetic properties. While the core mechanism of action—inhibition of topoisomerase I—remains identical to its non-deuterated counterpart, the substitution of hydrogen with deuterium atoms is designed to modulate the drug's metabolic profile. This guide provides a detailed examination of the molecular mechanism of Topotecan as a topoisomerase I inhibitor, the established principles of drug deuteration, the resultant cellular consequences, and the key experimental protocols used for its characterization.

The Physiological Role of Topoisomerase I

DNA Topoisomerase I (Topo I) is a ubiquitous nuclear enzyme essential for resolving topological stress in DNA. During critical cellular processes like DNA replication and transcription, the unwinding of the DNA double helix creates supercoils ahead of the advancing enzymatic machinery. Topo I alleviates this torsional strain by inducing transient single-strand breaks in the DNA backbone. This process involves a transesterification reaction where an active-site tyrosine residue (Tyr-723) covalently binds to the 3'-phosphate end of the broken DNA strand, forming a covalent intermediate known as the "cleavable complex". This nick allows the intact strand to pass through the break or allows the DNA to rotate freely, thus relaxing the supercoil. Following the relaxation, the enzyme efficiently religates the broken strand, completing its catalytic cycle and dissociating from the DNA.

Core Mechanism of Action of Topotecan

Topotecan exerts its cytotoxic effects by targeting the Topo I-DNA covalent complex. It functions as an uncompetitive inhibitor, meaning it binds specifically to the enzyme-substrate complex rather than to the free enzyme or DNA alone.[1]

-

Intercalation and Binding: The planar lactone ring structure of Topotecan is crucial for its activity.[2][3] Topotecan intercalates into the DNA at the site of the Topo I-induced single-strand break, effectively mimicking a DNA base pair.[1] It inserts itself between the upstream (-1) and downstream (+1) base pairs relative to the cleavage site.[1] This position displaces the downstream DNA and stabilizes the cleavable complex, preventing the subsequent DNA religation step.[1]

-

Formation of the Ternary Complex: The binding of Topotecan traps the enzyme in its covalent complex with DNA, forming a stable, drug-bound ternary complex (Topo I-DNA-Topotecan). The rate of DNA religation is normally much faster than cleavage; Topotecan effectively stalls the catalytic cycle at this stage.

-

Generation of Lethal DNA Lesions: While the ternary complex itself is a significant lesion, it becomes irreversibly cytotoxic during the S-phase of the cell cycle. When a DNA replication fork collides with the stalled ternary complex, the single-strand break is converted into a permanent and lethal double-strand break. Mammalian cells have limited capacity to efficiently repair these double-strand breaks, leading to replication arrest and the initiation of cell death pathways.[1]

The Role of Deuteration in this compound

While no specific efficacy or pharmacokinetic data for this compound is available in the public domain, the principles of deuteration in pharmacology are well-established. Deuterated drugs are small molecules where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.

-

The Kinetic Isotope Effect (KIE): Deuterium has a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to hydrogen. This increased mass results in a lower vibrational frequency for the Carbon-Deuterium (C-D) bond compared to a Carbon-Hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. The phenomenon where reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent C-H bond cleavage is known as the Kinetic Isotope Effect.

-

Impact on Drug Metabolism: Many drugs, including Topotecan, are metabolized in the liver by Cytochrome P450 (CYP) enzymes. These metabolic reactions often involve the oxidative cleavage of C-H bonds. By strategically replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic breakdown can be significantly reduced.

-

Expected Pharmacokinetic Profile of this compound: The primary purpose of creating this compound is to alter its pharmacokinetics, not its pharmacodynamics. The deuteration will not change the drug's affinity for the Topo I-DNA complex. Instead, it is expected to:

-

Decrease the rate of metabolism: Leading to a slower clearance of the drug from the body.

-

Increase the half-life (t½): The drug would remain in circulation for a longer period.

-

Increase overall drug exposure (AUC): A higher area-under-the-curve value may be achieved with the same dose.

-

Potentially alter dosing: These changes could allow for less frequent dosing or lower doses to achieve the same therapeutic effect, which might in turn reduce certain side effects.

-

Downstream Cellular Signaling Pathways

The DNA damage induced by Topotecan triggers a cascade of cellular responses orchestrated by the DNA Damage Response (DDR) network.

-

DDR Activation: The presence of double-strand breaks is recognized by sensor proteins, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases initiate a signaling cascade that phosphorylates a host of downstream targets.

-

Cell Cycle Arrest: A key outcome of DDR activation is cell cycle arrest, which provides time for the cell to attempt DNA repair. Topotecan is known to induce arrest in the G0/G1 and S phases. This is often mediated by the p53 tumor suppressor pathway, which can upregulate proteins like p21 (CDKN1A) that inhibit cyclin-dependent kinases (CDKs), thereby halting cell cycle progression.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling shifts towards inducing apoptosis (programmed cell death). This involves the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and the systematic dismantling of the cell.

Quantitative Data on Topotecan Activity

Quantitative analysis is essential for characterizing the potency and pharmacokinetic profile of Topotecan.

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for intravenously administered Topotecan in humans. These values can vary based on patient-specific factors.

| Parameter | Mean Value | Reference |

| Elimination Half-life (t½β) | 2 - 3 hours | [2] |

| Plasma Clearance (Cl) | ~1,000 mL/min | [2] |

| Volume of Distribution (Vd) | ~130 L | [2] |

| Renal Clearance | ~30% of dose | [2] |

| Protein Binding | ~30% | [4] |

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following IC50 values have been reported for Topotecan against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| H1299 | Non-small cell lung cancer | 12.67 | |

| H1975 | Non-small cell lung cancer | 0.44 | |

| HCC827 | Non-small cell lung cancer | 2.89 | |

| U251 | Glioma | 2.73 | |

| U87 | Glioma | 2.95 | |

| GSCs-U251 | Glioma Stem Cells | 5.46 | |

| GSCs-U87 | Glioma Stem Cells | 5.95 |

Key Experimental Protocols

The characterization of this compound relies on established in vitro assays to confirm its mechanism and potency.

Topoisomerase I DNA Cleavage Assay

This assay is the definitive method for confirming that a compound acts by stabilizing the Topo I-DNA cleavable complex.[5][6][7]

Objective: To visualize and quantify the formation of drug-induced Topo I-mediated DNA cleavage products.

Methodology:

-

Substrate Preparation: A short DNA oligonucleotide (e.g., 20-100 base pairs) containing a known high-affinity Topo I binding/cleavage site is synthesized. The 3'-end of this DNA fragment is radiolabeled, typically with ³²P, using terminal deoxynucleotidyl transferase. The labeled strand is then annealed to its unlabeled complementary strand to form a double-stranded DNA substrate.[8]

-

Reaction Setup: The ³²P-labeled DNA substrate is incubated in a reaction buffer containing purified recombinant human Topoisomerase I.

-

Inhibitor Addition: Test compounds (e.g., this compound) are added to the reaction mixture at various concentrations. A positive control (Topotecan or Camptothecin) and a negative control (DMSO vehicle) are run in parallel.

-

Equilibration: The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 20-30 minutes) to allow the cleavage/religation equilibrium to be established and for the inhibitor to bind.[8]

-

Reaction Termination: The reaction is stopped by adding a denaturant and a proteinase (e.g., SDS and Proteinase K) to digest the Topo I enzyme, leaving the DNA fragments.

-

Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to an autoradiography film or a phosphorimager screen.

-

Interpretation: In the absence of an inhibitor, a faint band representing the basal level of the cleaved complex may be visible. In the presence of an effective inhibitor like this compound, a prominent, dark band will appear at the position corresponding to the cleaved DNA fragment. The intensity of this band is proportional to the concentration of the inhibitor, demonstrating its ability to trap the cleavable complex.

Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells and to determine its IC50 value.[9][10]

Objective: To measure the reduction in cell viability after exposure to varying concentrations of this compound and calculate the IC50.

Methodology:

-

Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for cell attachment.[10]

-

Drug Application: A stock solution of this compound is prepared and serially diluted to create a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different drug concentrations. Control wells (untreated cells and cells treated with the drug vehicle, e.g., DMSO) are included.

-

Incubation: The plate is incubated for a prolonged period, typically 48 to 72 hours, to allow the drug to exert its cytotoxic effects.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring, converting the yellow MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO or isopropanol is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Spectrophotometric Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 590 nm. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The absorbance values from the treated wells are normalized to the control wells to determine the percentage of cell viability at each drug concentration. A dose-response curve is plotted (percent viability vs. log of drug concentration), and the IC50 is calculated as the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This compound operates through the well-elucidated mechanism of its parent compound, Topotecan, by acting as an uncompetitive inhibitor of DNA topoisomerase I. Its therapeutic efficacy stems from its ability to trap the enzyme-DNA cleavable complex, leading to replication-dependent double-strand breaks and subsequent activation of apoptotic pathways in cancer cells. The defining feature of this compound—the substitution of hydrogen with deuterium—is a pharmacokinetic strategy aimed at improving its metabolic stability via the kinetic isotope effect. This modification is anticipated to enhance the drug's half-life and overall exposure without altering its fundamental molecular target or mechanism of action. The comprehensive characterization of this compound will depend on the rigorous application of quantitative biochemical and cell-based assays to confirm its potency and define its unique pharmacokinetic profile for clinical development.

References

- 1. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the clinical pharmacology of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

The Role of Topotecan-d6 in Advancing Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan, a semi-synthetic analog of the natural product camptothecin, is a potent anti-cancer agent employed in the treatment of various malignancies, including ovarian, lung, and cervical cancers.[1] Its mechanism of action centers on the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair. In the realm of cancer research and drug development, understanding the pharmacokinetic and pharmacodynamic profiles of therapeutic agents like topotecan is paramount. This has led to the use of stable isotope-labeled internal standards, such as Topotecan-d6, to ensure the accuracy and reliability of quantitative analyses. This technical guide provides an in-depth overview of the applications of this compound in cancer research models, detailing its use in experimental protocols and presenting key efficacy data for its non-deuterated counterpart, topotecan.

Mechanism of Action of Topotecan

Topotecan exerts its cytotoxic effects by targeting topoisomerase I, an enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2] Topotecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks.[2] This leads to the accumulation of these stalled "cleavable complexes." When the advancing replication fork collides with these complexes, irreversible double-strand DNA breaks occur, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[3]

The Role of this compound in Quantitative Analysis

This compound is a deuterated analog of topotecan, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically identical to topotecan but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative analysis of topotecan in biological matrices (e.g., plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis. Because this compound behaves identically to topotecan during sample preparation (e.g., extraction) and chromatographic separation, it can effectively compensate for any variability in these processes, leading to highly accurate and precise quantification of the parent drug.

Experimental Protocols

In Vitro Cytotoxicity Assay

A common method to assess the anti-cancer activity of topotecan in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of topotecan for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

In Vivo Xenograft Model Efficacy Study

Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer drugs.

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives topotecan at a specified dose and schedule (e.g., 1 mg/kg, intraperitoneally, daily for 5 days).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Survival can also be monitored as an endpoint.

Pharmacokinetic Study in a Murine Model Using this compound

This protocol outlines the key steps for determining the pharmacokinetic profile of topotecan in mice, utilizing this compound as an internal standard.

Methodology:

-

Drug Administration: A defined dose of topotecan is administered to mice via the desired route (e.g., intravenous, oral, or intraperitoneal).

-

Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA). Tissues can also be harvested.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Preparation for LC-MS/MS:

-

A known amount of this compound (internal standard) is added to each plasma or tissue homogenate sample.

-

Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile containing 0.1% acetic acid).[4]

-

The samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a new tube, evaporated to dryness, and then reconstituted in the mobile phase.

-

-

LC-MS/MS Analysis:

-

The prepared samples are injected into an HPLC system coupled to a tandem mass spectrometer.

-

Chromatographic separation is typically achieved on a C18 column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both topotecan and this compound.

-

-

Data Analysis: The peak area ratio of topotecan to this compound is used to construct a calibration curve and determine the concentration of topotecan in the unknown samples. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are then calculated.

Quantitative Data on Topotecan Efficacy

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of topotecan in various cancer research models.

Table 1: In Vitro Cytotoxicity (IC50) of Topotecan in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | >10 | [5] |

| SK-N-DZ | Neuroblastoma (MYCN-amplified) | >10 | [5] |

| IMR-32 | Neuroblastoma (MYCN-amplified) | 2.5 - 5 | [5] |

| SH-SY5Y | Neuroblastoma (non-MYCN-amplified) | 1 - 2.5 | [5] |

| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | 2.5 - 5 | [5] |

| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | 2.5 - 5 | [5] |

| MCF-7 | Breast Cancer | >1000 (72h) | [6] |

| DU-145 | Prostate Cancer | 0.0536 (72h) | [6] |

| A549 | Lung Cancer | 0.0181 (24h) | [6] |

| A2780 | Ovarian Cancer | 0.006 | [7] |

| LOX IMVI | Melanoma | 0.005 | [7] |

Table 2: In Vivo Efficacy of Topotecan in Xenograft Models

| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Lewis Lung Carcinoma | C57BL Mice | 1 mg/kg, i.p. | 36.4% | [8] |

| Neuroblastoma | SK-N-BE(2) | Not specified | Significant tumor growth delay | [9] |

| Osteosarcoma | KHOS | Not specified | Significant tumor growth delay | [9] |

| Rhabdomyosarcoma | RH30 | Not specified | Significant tumor growth delay | [9] |

| Small-Cell Lung Carcinoma | 54A | Daily i.p. injections for 5 days | Dose-dependent growth delay | [10][11] |

| Glioblastoma Multiforme | U87 | Daily i.p. injections for 5 days | Dose-dependent growth delay | [10][11] |

| Non-Small Cell Lung Cancer | NCI-H460 | 3 mg/kg | 67% | [12] |

| Topotecan-Resistant NSCLC | NCI-H460/TPT10 | 3 mg/kg | 50% | [12] |

Table 3: Pharmacokinetic Parameters of Topotecan in Rodent Models

| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Bioavailability (%) | Reference |

| Rat | 4 mg/kg, IV | 1167.54 (lactone) | - | 2530.59 (total) | - | [13] |

| Rat | 4 mg/kg, PO | 42.62 (lactone) | 1.60 | 537.87 (total) | 21.25 (total) | [13] |

| Rat | 4 mg/kg, SC | 142.36 (lactone) | 1.35 | 2465.78 (total) | 99.75 (total) | [13] |

Conclusion

Topotecan remains a clinically relevant anti-cancer agent, and its continued investigation in preclinical models is essential for optimizing its therapeutic use. The deuterated analog, this compound, plays a critical, albeit behind-the-scenes, role in this research. As an internal standard for LC-MS/MS analysis, this compound enables the highly accurate and precise quantification of topotecan in biological samples. This analytical rigor is fundamental for establishing a clear understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for correlating its exposure with its anti-tumor efficacy and potential toxicities. The data and protocols presented in this guide underscore the importance of robust analytical methodologies, facilitated by tools like this compound, in the comprehensive evaluation of anti-cancer therapeutics in research models.

References

- 1. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs. | Semantic Scholar [semanticscholar.org]

- 2. Determination of topotecan in human and mouse plasma and in mouse tissue homogenates by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enhancement of the Antitumor and Antimetastatic Effect of Topotecan and Normalization of Blood Counts in Mice with Lewis Carcinoma by Tdp1 Inhibitors—New Usnic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Topotecan selectively enhances the radioresponse of human small-cell lung carcinoma and glioblastoma multiforme xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Role of Topotecan-d6 in Preclinical Research: A Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the use of Topotecan-d6 in preclinical studies. While not a therapeutic agent itself, the deuterated form of the potent anti-cancer drug Topotecan, this compound, serves as a critical internal standard for accurate quantification in bioanalytical methods.[1] This role is indispensable for robust pharmacokinetic, efficacy, and toxicology assessments of Topotecan in preclinical models. This review will delve into the quantitative data generated using this compound, detail the experimental protocols employed, and visualize key pathways and workflows.

The Significance of Isotopically Labeled Internal Standards in Preclinical Research

In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[2][3][4][5] Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in mass spectrometry-based bioanalysis.[3] Their chemical and physical properties are nearly identical to the analyte of interest, but they are distinguishable by their mass-to-charge ratio. This allows for precise correction of variability during sample preparation and analysis, ensuring high accuracy and precision in quantifying the parent drug, Topotecan.[2][5]

Quantitative Insights from Preclinical Studies Utilizing this compound

The use of this compound as an internal standard has facilitated the generation of a wealth of preclinical data for Topotecan. These studies have explored various formulations and routes of administration, providing crucial information for clinical translation.

Pharmacokinetic Profile of Topotecan

Preclinical pharmacokinetic studies in various animal models have been instrumental in characterizing the disposition of Topotecan. The data summarized below highlights the differences in drug exposure between intravenous (IV) and inhalation delivery routes in mice.

Table 1: Pharmacokinetic Parameters of Topotecan in Mice Following Intravenous (IV) and Inhalation Administration [1]

| Parameter | 5 mg/kg IV | 1 mg/kg Inhalation |

| Plasma AUC (hng/mL) | 888 | 831 |

| Lung AUC (hng/mL) | 1080 | 60,000 |

| Liver AUC (hng/mL) | 4000 | 8380 |

| Brain AUC (hng/mL) | 15 | 297 |

AUC: Area Under the Curve

These findings demonstrate that inhalation delivery, at a five-fold lower dose, results in comparable systemic exposure (plasma AUC) to IV administration but achieves significantly higher drug concentrations in the lungs.[1]

Preclinical Efficacy of Topotecan

Topotecan has shown broad anti-tumor activity in a variety of preclinical cancer models. Its efficacy is often schedule-dependent, with prolonged exposure at lower doses showing improved outcomes.[6]

Table 2: In Vitro and In Vivo Activity of Topotecan in Pediatric Cancer Models [6]

| Parameter | Result |

| In Vitro IC50 | 0.71 nM to 489 nM |

| In Vivo Solid Tumor Xenografts (EFS Increase) | 32 of 37 (87%) |

| In Vivo Acute Lymphoblastic Leukemia Xenografts (EFS Increase) | 8 of 8 (100%) |

| Objective Responses in Solid Tumors | 8 xenografts (Wilms, rhabdomyosarcoma, Ewing sarcoma, neuroblastoma) |

IC50: Half-maximal inhibitory concentration; EFS: Event-Free Survival

These results underscore the significant preclinical activity of Topotecan against a range of pediatric cancers.[6]

Preclinical Toxicity Profile of Topotecan

The primary dose-limiting toxicity of Topotecan is myelosuppression.[7] Preclinical studies have been crucial in defining the toxicity profile and informing safe dosing schedules.

Table 3: Hematologic Effects of Topotecan in Rabbits [8]

| Parameter | Control Group | Low-Dose Topotecan (0.25 mg/kg) | High-Dose Topotecan (0.5 mg/kg) |

| Hemoglobin | Normal | Decreased | Decreased |

| Erythrocytes | Normal | Decreased | Decreased |

| Thrombocytes | Normal | No Significant Difference | No Significant Difference |

| Leukocytes | Normal | No Significant Difference | No Significant Difference |

This study in rabbits confirmed that Topotecan treatment leads to a decrease in erythrocyte counts and hemoglobin levels, consistent with its known bone marrow suppressive effects.[8]

Experimental Protocols in Preclinical Studies

The reliability of the quantitative data presented above hinges on meticulous experimental design and validated bioanalytical methods.

Animal Models and Dosing Regimens

A variety of animal models are used to evaluate the efficacy and toxicity of Topotecan. These include:

-

Orthotopic and Subcutaneous Xenograft Models: Human cancer cell lines (e.g., H1975, A549, H358 for lung cancer) are implanted in immunocompromised mice or rats to assess anti-tumor activity.[1] Dosing schedules often compare intermittent intravenous injections with daily or weekly inhalation.[1][9]

-

Toxicity Studies: Rabbits and other species are used to evaluate the hematological and other toxic effects of Topotecan at various doses.[8]

Bioanalytical Method for Topotecan Quantification

The accurate measurement of Topotecan concentrations in biological matrices is critical for pharmacokinetic analysis. The use of this compound as an internal standard is a key component of this methodology.

Sample Preparation: Biological samples (plasma, tissue homogenates) are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing this compound.[1] The supernatant is then evaporated and reconstituted for analysis.

Chromatography and Mass Spectrometry:

-

Chromatography: Separation is achieved using ultra-performance liquid chromatography (UPLC) with a C8 or C18 column and a gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

-

Mass Spectrometry: Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1] The transitions for both Topotecan and this compound are monitored to ensure specificity and accurate quantification. A standard curve is generated using matrix-based standards with a linear regression, often with 1/x2 weighting.[1]

Visualizing Key Processes

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the DOT language.

Caption: Mechanism of action of Topotecan as a Topoisomerase I inhibitor.

Caption: Preclinical pharmacokinetic experimental workflow.

Conclusion

The use of this compound as an internal standard has been fundamental to the rigorous preclinical evaluation of Topotecan. The high-quality quantitative data generated through its application in bioanalytical methods have provided a deep understanding of Topotecan's pharmacokinetic properties, efficacy, and toxicity profile. This body of knowledge has been essential for the successful clinical development and application of Topotecan in oncology. Future preclinical studies of novel Topotecan formulations and combination therapies will continue to rely on the principles of robust bioanalysis, where isotopically labeled internal standards like this compound will remain an indispensable tool.

References

- 1. Inhalation delivery dramatically improves the efficacy of topotecan for the treatment of local and distant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. researchgate.net [researchgate.net]

- 6. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Topotecan treatment and its toxic effects on hematologic parameters and trace elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and toxicity profile of oral topotecan in a panel of human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Topotecan-d6: Sourcing and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on Topotecan-d6, a deuterated analog of the potent topoisomerase I inhibitor, Topotecan. This document serves as a resource for sourcing this stable isotope-labeled compound and understanding its application in research, particularly in quantitative bioanalysis and studies of its mechanism of action.

Sourcing and Procurement of this compound

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The offerings typically vary in quantity, formulation (e.g., free base or hydrochloride salt), and pricing. Below is a comparative summary of purchasing options from prominent vendors. Researchers are advised to request a certificate of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Santa Cruz Biotechnology | This compound | 1044904-10-0 | C₂₃H₁₇D₆N₃O₅ | 427.48 | - | Contact for details |

| Cayman Chemical [1] | This compound | 1044904-10-0 | C₂₃H₁₇D₆N₃O₅ | 427.5 | ≥99% deuterated forms (d₁-d₆)[1] | 1 mg, 5 mg, 10 mg |

| MedChemExpress [2] | This compound | 1044904-10-0 | C₂₃H₁₇D₆N₃O₅ | 427.48 | - | 500 µg, 1 mg, 5 mg, 10 mg[2] |

| Simson Pharma [3] | This compound Dihydrochloride | N/A | C₂₃H₁₇D₆N₃O₅·2HCl | - | - | Custom Synthesis[3] |

| LGC Standards | This compound | 1044904-10-0 | C₂₃H₁₇D₆N₃O₅ | 427.48 | - | 10 mg |

| CymitQuimica | This compound Hydrochloride | 1044746-98-6 | C₂₃H₁₈D₆ClN₃O₅ | 463.94 | - | 10 mg |

Experimental Protocols: Application of this compound as an Internal Standard in LC-MS/MS

This compound is primarily utilized as an internal standard (IS) for the accurate quantification of Topotecan in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, with a distinct mass difference that allows for precise differentiation in a mass spectrometer.

While specific parameters may require optimization based on the instrumentation and matrix, the following provides a detailed methodology for the use of this compound as an IS.

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as DMSO or methanol. Store at -20°C.

-

This compound Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 50% methanol in water) to achieve the desired concentration for spiking into samples.

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for plasma samples and may need adjustment for other matrices like urine or tissue homogenates.

-

Sample Collection: Collect biological samples (e.g., plasma) using appropriate anticoagulants (e.g., K₂EDTA).

-

Spiking with Internal Standard: To 100 µL of the plasma sample, add a small volume (e.g., 10 µL) of the this compound working solution.

-

Protein Precipitation: Add a threefold volume (e.g., 300 µL) of cold acetonitrile containing 0.1% acetic acid to the sample.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrument in use.

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically used to elute Topotecan.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Topotecan: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 422.2 → 377.0).[4]

-

This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 428.2 → 383.0).

-

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (Topotecan) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Topotecan and a fixed concentration of this compound.

Mechanism of Action and Associated Signaling Pathways

Topotecan is a semi-synthetic analog of camptothecin and functions as a potent inhibitor of DNA topoisomerase I.[5] This enzyme plays a crucial role in relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.

Inhibition of Topoisomerase I and DNA Damage

Topotecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the religation of the single-strand breaks.[5] This leads to the accumulation of these stalled cleavage complexes. When a replication fork collides with this complex, the single-strand break is converted into a cytotoxic double-strand break.

Caption: Topotecan stabilizes the DNA-Topoisomerase I cleavage complex, leading to double-strand breaks.

DNA Damage Response and Apoptosis Signaling

The induction of DNA double-strand breaks triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response ultimately determines the cell's fate, leading to either cell cycle arrest and DNA repair or apoptosis (programmed cell death).

Key proteins in this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA damage.[6] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[7]

Activated p53 can induce cell cycle arrest, providing time for DNA repair. However, in the case of extensive damage, p53 promotes the transcription of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[8][9][10]

Caption: DNA damage by Topotecan activates ATM/ATR, leading to p53-mediated apoptosis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Dihydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. asianpubs.org [asianpubs.org]

- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Analysis of Topotecan in Human Plasma Using Topotecan-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Topotecan in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Topotecan-d6, is employed. The methodology involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring of Topotecan.

Introduction

Topotecan is a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, a key enzyme in DNA replication. It is utilized in chemotherapy for various cancers. Given its therapeutic window and potential for toxicity, accurate and reliable quantification of Topotecan in biological matrices is crucial for pharmacokinetic assessments and to optimize patient dosing. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Topotecan in human plasma using this compound.

Experimental

Materials and Reagents

-

Topotecan hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Topotecan and this compound from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reverse-phase column.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Topotecan | 422.1 | 377.0 | 150 |

| This compound | 428.1 | 377.0 | 150 |

Note: The precursor ion for this compound is inferred based on the +6 Da mass shift from the deuterated methyl groups. The product ion is expected to be the same as the unlabeled compound as the fragmentation does not involve the dimethylamino moiety.

Data Analysis and Results

The quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The linearity of the method should be assessed over the desired concentration range.

Method Validation Summary

The following tables summarize typical validation parameters for a similar LC-MS/MS method for Topotecan.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Range | 0.1 - 100 ng/mL |

| Correlation Coeff. | > 0.995 |

| LLOQ | 0.1 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 10 | < 10 | 90-110 |

| Mid | 10 | < 8 | < 8 | 92-108 |

| High | 80 | < 7 | < 7 | 95-105 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 85-95 | 90-110 |

| High | 80 | 88-98 | 92-108 |

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of Topotecan.

Caption: Logical relationship for quantitative analysis.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of Topotecan in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for applications in clinical research and drug development.

Application Note: Quantification of Topotecan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Introduction

Topotecan is a semi-synthetic analog of camptothecin and a potent anti-neoplastic agent that functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. The quantification of Topotecan in plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and in the overall drug development process to ensure its safe and effective use. A critical aspect of Topotecan's chemistry is the pH-dependent equilibrium between its active lactone form and an inactive open-ring carboxylate form; the lactone is favored in acidic conditions (pH < 4). This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of total Topotecan in human plasma, utilizing Topotecan-d6 as an internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction followed by rapid chromatographic separation and detection by mass spectrometry.

Experimental

Materials and Reagents

-

Analytes: Topotecan hydrochloride (purity ≥ 98%), this compound (isotopic purity ≥ 99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium acetate (LC-MS grade)

-

Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)

Equipment

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Other: Analytical balance, centrifuges, vortex mixer, calibrated pipettes.

Preparation of Stock and Working Solutions

-

Topotecan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Topotecan hydrochloride in a suitable solvent such as methanol or a slightly acidic aqueous solution to achieve a final concentration of 1 mg/mL. Store at -20°C.

-

This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Topotecan stock solution. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

Protocols

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

-

Spike each tube with 25 µL of the this compound internal standard working solution (a typical concentration might be 100 ng/mL).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions | See Table below |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Topotecan | 422.2 | 377.2 |

| This compound | 428.2 | 377.2 |

Method Validation

The bioanalytical method was validated according to international guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Calibration Curve:

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Topotecan | 0.1 - 100 | > 0.995 |

Accuracy and Precision (Intra- and Inter-day):

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |

| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 10 | < 15 | 85-115 | < 15 | 85-115 |

| High | 80 | < 15 | 85-115 | < 15 | 85-115 |

Recovery and Matrix Effect:

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | > 85 | < 15 |

| High | 80 | > 85 | < 15 |

Stability:

| Stability Condition | Duration | Result |

| Bench-top (Room Temp) | 4 hours | Stable |

| Freeze-thaw | 3 cycles | Stable |

| Long-term (-80°C) | 30 days | Stable |

Visualizations

Caption: Experimental workflow for Topotecan quantification in plasma.

Caption: Interdependencies of method validation parameters.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Topotecan in human plasma using its deuterated analog, this compound, as an internal standard. The method is sensitive, with a lower limit of quantification of 0.1 ng/mL, and has been shown to be accurate, precise, and reliable across a wide linear range. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical or research setting. The stability of Topotecan in plasma under various storage conditions has also been established, ensuring the integrity of the samples from collection to analysis.

Application Notes and Protocols for LC-MS/MS Method Validation of Topotecan using Topotecan-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan is a semi-synthetic analog of camptothecin and a potent topoisomerase I inhibitor used in cancer chemotherapy.[1] Accurate quantification of Topotecan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Topotecan in human plasma, utilizing its deuterated analog, Topotecan-d6, as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision.

Under physiological conditions, the active lactone form of Topotecan is in a pH-dependent equilibrium with its inactive open-ring carboxylate form. Acidification of plasma samples is therefore a critical step to stabilize Topotecan in its active lactone form for accurate quantification. The method described herein is designed to be specific, sensitive, and reproducible, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.

Experimental Protocols

Materials and Reagents

-

Analytes: Topotecan hydrochloride, this compound (internal standard)

-

Chemicals and Solvents:

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (K2EDTA as anticoagulant)

-

-

Equipment:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Topotecan hydrochloride and this compound into separate volumetric flasks.

-

Dissolve in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.

-

Store stock solutions at -20°C, protected from light.

-

-

Working Solutions:

-

Prepare serial dilutions of the Topotecan stock solution with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control samples.

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate Topotecan working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL).

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 25 µL of the this compound working solution (internal standard) and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Topotecan: m/z 422.1 → 377.0[3]

-

This compound: m/z 428.1 → 383.0 (Predicted based on a +6 Da shift)

-

-

Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.

-

Data Presentation

The following tables summarize the expected quantitative data for the LC-MS/MS method validation of Topotecan. The data presented is a composite representation based on typical performance characteristics reported in the literature for similar assays.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Calibration Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 0.1 ng/mL |

| Accuracy at LLOQ | 80 - 120% |

| Precision at LLOQ (CV%) | < 20% |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |

| LQC | 0.3 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| MQC | 15 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| HQC | 40 | < 15% | 85 - 115% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | Consistent and reproducible | Minimal |

| MQC | 15 | Consistent and reproducible | Minimal |

| HQC | 40 | Consistent and reproducible | Minimal |

Table 4: Stability

| Stability Condition | Duration | Temperature | Acceptance Criteria |

| Bench-top | 6 hours | Room Temperature | ± 15% of nominal concentration |

| Freeze-thaw | 3 cycles | -20°C to Room Temperature | ± 15% of nominal concentration |

| Short-term | 24 hours | 4°C | ± 15% of nominal concentration |

| Long-term | 30 days | -80°C | ± 15% of nominal concentration |

| Stock Solution | 30 days | -20°C | ± 10% of nominal concentration |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Topotecan.

Caption: Logical relationship of key method validation parameters.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Topotecan in human plasma using this compound as an internal standard. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical research. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and for advancing our understanding of the clinical pharmacology of Topotecan.

References

Application of Topotecan-d6 in the Quantitative Analysis of Topotecan in Human Cerebrospinal Fluid

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Topotecan is a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells. The significant penetration of topotecan into the central nervous system makes it a candidate for the treatment of primary and metastatic brain tumors. Therefore, accurate quantification of topotecan concentrations in cerebrospinal fluid (CSF) is essential for pharmacokinetic studies, dose-optimization, and assessing therapeutic efficacy.

Topotecan-d6, a deuterium-labeled stable isotope of topotecan, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of topotecan, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the unlabeled drug by correcting for variability in sample processing and instrument response.

These application notes provide a detailed protocol for the extraction and quantification of topotecan in human CSF using this compound as an internal standard with an LC-MS/MS system.

Principle of the Method

This method utilizes protein precipitation for the extraction of topotecan and the internal standard, this compound, from human CSF. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of topotecan in the CSF samples is determined by comparing the peak area ratio of topotecan to this compound against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

-

Topotecan hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human cerebrospinal fluid (drug-free)

-

Control CSF samples (for quality control)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Topotecan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of topotecan hydrochloride in a suitable solvent such as DMSO or methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent such as DMSO or methanol.

-

Topotecan Working Solutions: Prepare a series of working solutions by serially diluting the topotecan stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

Prepare calibration standards and QC samples by spiking the appropriate topotecan working solutions into drug-free human CSF. A typical calibration curve might range from 0.1 to 100 ng/mL. QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).

Sample Preparation

-

To 100 µL of CSF sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).

-

Vortex to mix and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Collision Gas | Argon |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Topotecan | 422.2 | 377.0 |

| This compound | 428.2 | 383.0 |

Note: The optimal MRM transitions and collision energies should be determined experimentally for the specific instrument used.

Data Presentation

The following table presents representative quantitative data for topotecan concentrations in human CSF from a clinical study. It is important to note that this data was generated using an HPLC method with fluorescence detection, as a complete dataset from an LC-MS/MS study using this compound in CSF was not publicly available.[1] This data is provided for illustrative purposes.

Table 2: Topotecan Concentrations in Human Cerebrospinal Fluid [1]

| Patient ID | Dose Administered | Time Point (hours) | Topotecan Concentration (µM) |

| 1 | 0.2 mg | 24 | 0.15 |

| 1 | 0.2 mg | 48 | 0.05 |

| 2 | 0.3 mg | 24 | 0.25 |

| 2 | 0.3 mg | 48 | 0.08 |

| 3 | 0.4 mg | 24 | 0.40 |

| 3 | 0.4 mg | 48 | 0.12 |

Method Validation

A full validation of this bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of topotecan and this compound in blank CSF samples.

-

Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the lower limit of quantification).

-

Recovery: The extraction recovery of topotecan and this compound should be consistent and reproducible.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the CSF matrix.

-

Stability: Stability of topotecan in CSF under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Topotecan in CSF.

Topotecan Mechanism of Action and Signaling Pathway

Caption: Topotecan's mechanism of action and signaling pathway.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Topotecan-d6

These application notes provide a detailed framework for the quantitative analysis of Topotecan-d6 using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development who require a reliable method for the determination of this deuterated analog of Topotecan. This compound is commonly used as an internal standard in bioanalytical methods for the quantification of Topotecan.[1][2]

Chemical Properties of this compound

This compound is a labeled form of Topotecan, a topoisomerase I inhibitor.[2][3][4] Its physical and chemical properties are nearly identical to those of Topotecan, with the primary difference being the presence of six deuterium atoms, which increases its molecular weight.[3]

| Property | Value |

| CAS Number | 1044904-10-0[3] |

| Molecular Formula | C₂₃H₁₇D₆N₃O₅[3] |

| Molecular Weight | 427.48 g/mol [3] |

| Synonyms | (4S)-10-[(Dimethylamino-d6)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3′,4′,6-7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione[3] |

| Appearance | Yellow Solid[4] |

| Storage | 2-8°C Refrigerator[4] |

HPLC Methodologies for Topotecan Analysis

While specific HPLC-UV/fluorescence methods for the quantification of this compound as the primary analyte are not extensively published, methods for the parent compound, Topotecan, are well-documented and can be adapted. The similar chemical structures of Topotecan and this compound result in nearly identical chromatographic behavior. The following table summarizes typical HPLC conditions used for Topotecan analysis, which are applicable to this compound.

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase Gradient) |